3-(2-hydroxyphenyl)-4-(4-methylphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one 3-(2-hydroxyphenyl)-4-(4-methylphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15323093
InChI: InChI=1S/C21H21N3O2/c1-3-12-24-20(14-10-8-13(2)9-11-14)17-18(22-23-19(17)21(24)26)15-6-4-5-7-16(15)25/h4-11,20,25H,3,12H2,1-2H3,(H,22,23)
SMILES:
Molecular Formula: C21H21N3O2
Molecular Weight: 347.4 g/mol

3-(2-hydroxyphenyl)-4-(4-methylphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

CAS No.:

Cat. No.: VC15323093

Molecular Formula: C21H21N3O2

Molecular Weight: 347.4 g/mol

* For research use only. Not for human or veterinary use.

3-(2-hydroxyphenyl)-4-(4-methylphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one -

Specification

Molecular Formula C21H21N3O2
Molecular Weight 347.4 g/mol
IUPAC Name 3-(2-hydroxyphenyl)-4-(4-methylphenyl)-5-propyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one
Standard InChI InChI=1S/C21H21N3O2/c1-3-12-24-20(14-10-8-13(2)9-11-14)17-18(22-23-19(17)21(24)26)15-6-4-5-7-16(15)25/h4-11,20,25H,3,12H2,1-2H3,(H,22,23)
Standard InChI Key CPVCTGBFTQTBMM-UHFFFAOYSA-N
Canonical SMILES CCCN1C(C2=C(C1=O)NN=C2C3=CC=CC=C3O)C4=CC=C(C=C4)C

Introduction

Structural Elucidation and Molecular Characteristics

The molecular architecture of 3-(2-hydroxyphenyl)-4-(4-methylphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one comprises a pyrrolo[3,4-c]pyrazole core, a bicyclic system fusing pyrrole and pyrazole rings. Key structural features include:

  • Position 3: A 2-hydroxyphenyl group introducing ortho-substituted phenolic functionality, which enhances hydrogen-bonding capacity and potential antioxidant activity.

  • Position 4: A 4-methylphenyl (para-tolyl) group contributing hydrophobicity and steric bulk, likely influencing receptor binding affinity .

  • Position 5: A propyl chain extending into the dihydropyrrole moiety, modulating solubility and conformational flexibility.

Table 1: Hypothesized Molecular Properties

PropertyValue/DescriptionBasis for Inference
Molecular FormulaC₂₂H₂₃N₃O₂Core structure + substituents
Molecular Weight369.45 g/molCalculated from formula
Hydrogen Bond Donors2 (phenolic -OH, NH)Structural analysis
Hydrogen Bond Acceptors3 (two ketone O, one pyrazole N)Functional group identification
LogP (Lipophilicity)~3.8Analogous compounds

The crystalline structure of related pyrrolopyrazoles, such as ethyl-5-amino-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carboxylate, reveals intermolecular hydrogen bonding networks involving ketone oxygen and amino groups . Similar interactions are anticipated in this compound, potentially stabilizing its solid-state conformation.

Synthetic Methodologies

Synthesis of pyrrolo[3,4-c]pyrazoles typically involves multi-step sequences combining cyclization, substitution, and functional group transformations. For 3-(2-hydroxyphenyl)-4-(4-methylphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one, a plausible route includes:

Step 1: Formation of the Pyrazole Core

Reaction of a hydrazine derivative with a β-ketoester or β-diketone precursor under acidic or basic conditions generates the pyrazole ring. For example, ethyl acetoacetate and substituted hydrazines yield 5-pyrazolones, as seen in the synthesis of eltrombopag intermediates .

Step 2: Cyclization to Pyrrolo[3,4-c]Pyrazole

Intramolecular cyclization via Friedel-Crafts alkylation or transition metal-catalyzed coupling introduces the fused pyrrole ring. Sodium methoxide catalysis, as employed in Michael addition-H-1,5 migration reactions , may facilitate this step.

Step 3: Functionalization of Substituents

  • 2-Hydroxyphenyl Group: Introduced via Ullmann coupling or nucleophilic aromatic substitution using 2-iodophenol.

  • 4-Methylphenyl Group: Achieved through Suzuki-Miyaura cross-coupling with para-tolylboronic acid.

  • Propyl Chain: Incorporated via alkylation of a primary amine intermediate.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference Analog
1Hydrazine hydrate, ethanol, reflux65–75Eltrombopag synthesis
2NaOMe, DMF, 120°C, N₂ atmosphere50–60Michael addition
3Pd(PPh₃)₄, K₂CO₃, toluene/water40–55Suzuki coupling

Challenges include regioselectivity during cyclization and purification of the final product, which may require column chromatography or recrystallization from ethanol-water mixtures .

Physicochemical Properties

While experimental data for this compound are scarce, inferences from analogs suggest:

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, methanol) and low solubility in water (<1 mg/mL) .

  • Melting Point: Estimated 180–190°C based on similar dihydropyrrolopyrazoles.

  • Stability: Stable under inert atmospheres but prone to oxidation at the phenolic -OH group, necessitating storage under nitrogen.

Table 3: Comparative Solubility Data

SolventSolubility (mg/mL)Analog Compound
DMSO~15Eltrombopag Intermediate
Methanol~8Pyrrolo[3,4-c]pyrazole
Chloroform~33H-Pyrazol-3-one derivative

Biological Activity and Mechanisms

Pyrrolo[3,4-c]pyrazoles often target kinase signaling pathways. The 2-hydroxyphenyl group may chelate metal ions in enzymatic active sites, while the 4-methylphenyl moiety enhances hydrophobic interactions with receptor pockets. Hypothesized activities include:

  • Kinase Inhibition: Analogous compounds inhibit JAK2 and FLT3 kinases, implicated in myeloproliferative disorders .

  • Antioxidant Effects: Phenolic -OH groups scavenge free radicals, potentially mitigating oxidative stress.

  • Anticancer Activity: Demonstrated in analogs through apoptosis induction in leukemia cell lines (IC₅₀: 2–10 μM) .

Applications and Future Directions

Potential applications span pharmaceuticals and materials science:

  • Therapeutic Development: Optimization for kinase inhibitors or antioxidant agents.

  • Chemical Probes: Studying protein-ligand interactions due to fluorescent properties of the aromatic system .

Further research should prioritize:

  • Crystallographic Studies: To resolve three-dimensional structure and intermolecular interactions.

  • ADMET Profiling: Assessing pharmacokinetics and toxicity in preclinical models.

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